molecular formula C9H12O2 B1436452 Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid CAS No. 2059975-65-2

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid

Cat. No. B1436452
M. Wt: 152.19 g/mol
InChI Key: VHPSMBLOFPORJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid” is 152.19 . The linear formula is C9H12O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid” are not well-documented .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclic Skeleton Derivatives

    Synthesis of ε-amino acids based on the bicyclic skeleton, specifically bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, derived from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone, demonstrates the applicability of tricyclic frameworks in constructing complex amino acids (Sung Jin Yeo et al., 2006).

  • Inductive Effects in Isolated Molecules

    Research on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, focusing on their energies and substituent effects, contributes to understanding the inductive effects in molecular structures related to tricyclic compounds (O. Exner & S. Böhm, 2002).

  • Synthesis and Transformations

    The preparation of compounds like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid showcases the versatility of tricyclic compounds in generating diverse structures with potential applications in various fields of chemistry (Márta Palkó et al., 2011).

  • Decarboxylative Acylation

    The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in the decarboxylative acylation of carboxylic acids, including α-ketocarboxylic, cinnamic, and arylpropiolic acids, is another application demonstrating the role of tricyclic structures in facilitating chemical reactions (Jun-Rong Zhang et al., 2017).

Structural and Conformational Studies

  • Homoaromatic Nature of Carbene and Cationic Intermediates

    A study comparing the aromatic nature of cations and carbenes centered on tricyclic structures like tricyclo[3.2.1.0(2,4)]octane provides insights into the stability and reactivity of these intermediates, which is crucial for developing new synthetic methods and materials (P. Freeman & J. E. Dacres, 2003).

  • Supramolecular Aggregation

    The crystal structures of hydroxycarboxylic acid derivatives, such as those based on the bicyclo[3.2.1]octane framework, reveal how the conformation of certain groups can influence the dimensionality of supramolecular structures. This is key in understanding molecular interactions and designing new materials (C. Foces-Foces et al., 2005).

  • Synthesis of Enantiopure Bicyclo[3.2.1]-Octane Systems

    Utilizing carvone to convert into tricyclo[3.2.1.0(2.7)]octane and bicyclo[3.2.1]octane systems, which are characteristic of some biologically active compounds, illustrates the application of tricyclic compounds in the synthesis of biologically relevant molecules (A. Abad et al., 2004).

Potential Biological Applications

  • Aminobicyclo[3.2.1]octane-6-carboxylic Acids: The synthesis of stereoisomeric enantiopure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, with potential applications in the GABA receptor, points towards the biological significance of tricyclic structures in developing compounds with potential pharmaceutical applications (M. Gelmi et al., 2007).

properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-2-4-1-6(8)7-3-5(4)7/h4-8H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSMBLOFPORJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid

CAS RN

2059975-65-2
Record name tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, RF Schinazi, CK Chu - Bioorganic & medicinal chemistry, 2006 - Elsevier
Neplanocin F is a natural carbocyclic nucleoside. Herein, we describe the synthesis and antiviral activity of (±)-5′-deoxy-neplanocin F analogues. The key intermediate 4, synthesized …
Number of citations: 38 www.sciencedirect.com

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